REACTION_CXSMILES
|
[C:1]([C:4]1[CH:9]=[CH:8][N+:7]([O-])=[CH:6][CH:5]=1)(=[O:3])[CH3:2].P(Cl)(Cl)([Cl:13])=O.[OH-].[Na+]>C1(C)C=CC=CC=1>[C:1]([C:4]1[CH:9]=[CH:8][N:7]=[C:6]([Cl:13])[CH:5]=1)(=[O:3])[CH3:2] |f:2.3|
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Name
|
|
Quantity
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5 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C1=CC=[N+](C=C1)[O-]
|
Name
|
|
Quantity
|
6.64 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
ADDITION
|
Details
|
treated with Tonsil (Fluka; bentonite--colloidal aqueous aluminium silicate)
|
Type
|
CONCENTRATION
|
Details
|
Concentration and crystallisation (diethyl ether/n-hexane)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C1=CC(=NC=C1)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |